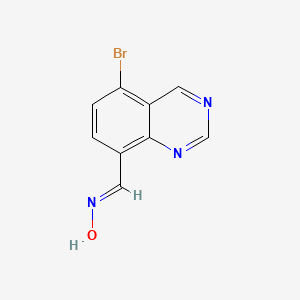

5-Bromoquinazoline-8-carbaldehyde oxime

Description

Academic Significance of the Quinazoline (B50416) Scaffold

The quinazoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is a cornerstone of modern medicinal chemistry. orgsyn.org Its derivatives have been extensively studied and are found in numerous therapeutic agents. nih.gov

The exploration of quinazoline chemistry dates back to the 19th century, with the first synthesis of a quinazoline derivative reported in 1869. nih.gov Early research laid the groundwork for understanding the fundamental reactivity of this heterocyclic system. Over the decades, the discovery of naturally occurring quinazoline alkaloids with potent biological activities, such as vasicine (B45323) from Adhatoda vasica used as a bronchodilator, spurred significant interest in this class of compounds. tcichemicals.com This historical foundation has paved the way for the development of a vast library of synthetic quinazoline derivatives with a wide array of pharmacological applications, including anticancer and antihypertensive agents. orgsyn.orgmdpi.com

The quinazoline ring system is a valuable building block in organic synthesis due to its versatile chemical nature. mdpi.com Its aromaticity and the presence of two nitrogen atoms provide multiple sites for functionalization, allowing chemists to fine-tune the electronic and steric properties of the molecule. nih.gov This adaptability makes quinazolines key intermediates in the construction of more complex molecular architectures. mdpi.com A variety of synthetic methodologies, from classical condensation reactions to modern metal-catalyzed cross-couplings, have been developed to access a diverse range of substituted quinazolines. nih.gov This synthetic accessibility has further cemented their importance as fundamental scaffolds in the design of novel compounds with desired biological or material properties. mdpi.com

Academic Significance of the Oxime Functional Group

The oxime functional group, characterized by the R¹R²C=NOH moiety, is a highly versatile and valuable tool in synthetic organic chemistry. nsf.gov Formed from the condensation of an aldehyde or a ketone with hydroxylamine (B1172632), oximes are stable yet reactive intermediates that can be transformed into a variety of other functional groups. nsf.gov

Oximes serve as crucial precursors for the synthesis of nitrogen-containing compounds. nsf.gov They can be readily converted into amines, nitriles, and amides through various chemical reactions. nsf.gov For instance, the Beckmann rearrangement of ketoximes provides a classic method for the synthesis of amides. nsf.gov Furthermore, the N-O bond in oximes can be cleaved under specific conditions to generate reactive iminyl radicals, which can participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions. nsf.gov Their ability to undergo cycloaddition reactions also makes them valuable in the construction of heterocyclic rings. nsf.gov

The reactivity and properties of the oxime functional group can be finely tuned through derivatization of the oxime's oxygen atom. nsf.gov For example, converting an oxime to an oxime ether or ester can alter its stability, solubility, and electronic properties. nsf.gov This modulation of reactivity is a key strategy in multistep organic synthesis, allowing for the selective transformation of the oxime functionality in the presence of other reactive groups. This derivatization can also influence the biological activity of the parent molecule, a strategy often employed in medicinal chemistry. nih.gov

Positioning of 5-Bromoquinazoline-8-carbaldehyde (B8811994) Oxime within Contemporary Heterocyclic Chemistry Research

5-Bromoquinazoline-8-carbaldehyde oxime is a molecule that integrates the key features of both quinazoline and oxime chemistry. While specific research on this particular compound is not extensively documented in publicly available literature, its chemical structure suggests its role as a valuable synthetic intermediate. The presence of a bromine atom on the quinazoline ring provides a handle for further chemical modifications, such as cross-coupling reactions, which are fundamental in modern drug discovery and materials science. The carbaldehyde oxime group at the 8-position offers a site for a variety of chemical transformations, including reduction to an amine, dehydration to a nitrile, or participation in rearrangement reactions.

The compound's CAS number is 1445781-44-1, and it has a molecular formula of C₉H₆BrN₃O and a molecular weight of 252.07 g/mol . lookchem.comaksci.com Chemical supplier databases indicate its use in the synthesis of downstream products, such as 5-bromoquinazoline-8-carbonitrile (B8814948), highlighting its role as a precursor in more complex molecular syntheses. lookchem.com

The synthesis of a related compound, (E)-4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde oxime, has been reported to proceed via the reaction of the corresponding aldehyde with hydroxylamine hydrochloride in the presence of a base. mdpi.comresearchgate.net This suggests a plausible synthetic route to this compound from its parent aldehyde, 5-bromoquinazoline-8-carbaldehyde.

Given the well-established biological significance of substituted quinazolines and the synthetic versatility of oximes, this compound represents a promising, yet underexplored, building block in heterocyclic chemistry. Its potential lies in its utility for creating libraries of more complex quinazoline derivatives for screening in drug discovery programs or for the development of novel functional materials. Further academic investigation into the synthesis, characterization, and reactivity of this compound is warranted to fully elucidate its potential in these areas.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6BrN3O |

|---|---|

Molecular Weight |

252.07 g/mol |

IUPAC Name |

(NE)-N-[(5-bromoquinazolin-8-yl)methylidene]hydroxylamine |

InChI |

InChI=1S/C9H6BrN3O/c10-8-2-1-6(3-13-14)9-7(8)4-11-5-12-9/h1-5,14H/b13-3+ |

InChI Key |

YKZDSVHVOYVKBV-QLKAYGNNSA-N |

Isomeric SMILES |

C1=CC(=C2C=NC=NC2=C1/C=N/O)Br |

Canonical SMILES |

C1=CC(=C2C=NC=NC2=C1C=NO)Br |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromoquinazoline 8 Carbaldehyde Oxime and Analogues

Precursor Synthesis Strategies for 5-Bromoquinazoline-8-carbaldehyde (B8811994)

The assembly of the 5-Bromoquinazoline-8-carbaldehyde intermediate hinges on two key transformations: the selective bromination of the quinazoline (B50416) ring system and the introduction of a formyl group at the 8-position.

The introduction of a bromine atom at the C-5 position of a quinazoline ring is a crucial step that requires careful selection of brominating agents and reaction conditions to ensure regioselectivity. The electronic nature of the quinazoline system, an electron-poor heterocycle, typically necessitates electrophilic bromination under forcing conditions or with highly reactive reagents.

Methodologies analogous to those used for other diazanaphthalenes, such as isoquinoline (B145761), are often applicable. For instance, direct bromination of isoquinoline using N-bromosuccinimide (NBS) in a strong acid like concentrated sulfuric acid has been shown to selectively yield the 5-bromo derivative. google.comgoogle.com This approach is effective because the strong acid protonates the ring nitrogens, further deactivating the heterocyclic ring towards electrophilic attack and directing the substitution to the benzene (B151609) ring. Another strategy involves using elemental bromine with a Lewis acid catalyst, such as aluminum chloride or aluminum bromide, although this can sometimes lead to lower yields. google.comgoogle.com

For quinazoline systems that already bear a substituent, the existing group can exert a significant directing effect on subsequent electrophilic additions. Studies on the bromination of 8-substituted quinolines have demonstrated that the nature of the substituent at the 8-position influences the site of bromination. acgpubs.org Therefore, in a synthetic sequence for 5-Bromoquinazoline-8-carbaldehyde, the order of bromination and formylation is a critical strategic consideration. Brominating an 8-substituted quinazoline may be more or less selective than brominating the parent quinazoline heterocycle.

Some common bromination conditions reported for quinazoline and related heterocycles are summarized below.

| Starting Material | Brominating Agent | Catalyst/Solvent | Product | Reference |

| Isoquinoline | N-Bromosuccinimide (NBS) | conc. H₂SO₄ | 5-Bromoisoquinoline | google.comgoogle.com |

| Isoquinoline | Liquid Bromine | AlCl₃ (melt) | 5-Bromoisoquinoline | google.comgoogle.com |

| 8-Methoxyquinoline | Bromine | CH₂Cl₂ | 5-Bromo-8-methoxyquinoline | acgpubs.org |

| Anthranilic acid | N-Bromosuccinimide (NBS) | Acetonitrile | 5-Bromoanthranilic acid | nih.gov |

| 2-Aminobenzamide | N-Bromosuccinimide (NBS) | Chloroform (B151607) | 2-Amino-3,5-dibromobenzamide | nih.gov |

The introduction of a carbaldehyde (-CHO) group at the C-8 position of the quinazoline ring is typically achieved through electrophilic formylation reactions. The choice of method depends on the activation state of the quinazoline substrate.

Classical formylation methods are often employed:

Vilsmeier-Haack Reaction : This method uses a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). It is effective for formylating electron-rich aromatic and heteroaromatic rings. For quinazolines, the presence of activating groups may be necessary to achieve good yields at the desired position. mdpi.com

Duff Reaction : This reaction uses hexamethylenetetramine (urotropine) as the formylating agent in an acidic medium, such as glycerol (B35011) and boric acid or acetic acid. It is generally applicable to highly activated substrates like phenols. mdpi.com

Reimer-Tiemann Reaction : This method is specific for the ortho-formylation of phenols using chloroform in a basic solution. Its application to quinoline (B57606) systems, such as the formylation of 8-hydroxyquinoline, has been reported to yield a mixture of 5-carbaldehyde and 7-carbaldehyde products. mdpi.com

Recent research has also explored catalyst-free methods for regioselective formylation in related heterocyclic systems like quinazolinones, indicating a trend towards developing more environmentally benign synthetic protocols. rsc.org

| Formylation Method | Reagents | Typical Substrate | Reference |

| Vilsmeier-Haack | POCl₃, DMF | Electron-rich heterocycles | mdpi.com |

| Duff Reaction | Hexamethylenetetramine, Acid | Activated phenols | mdpi.com |

| Reimer-Tiemann | CHCl₃, Base | Phenols | mdpi.com |

Oxime Formation Reactions from Quinazoline Carbaldehyde Precursors

Once the 5-Bromoquinazoline-8-carbaldehyde precursor is obtained, the final step is the conversion of the aldehyde functionality into an oxime.

The formation of an oxime from a carbaldehyde is a standard condensation reaction. mdpi.com The process involves the nucleophilic attack of the nitrogen atom of hydroxylamine (B1172632) (NH₂OH) on the electrophilic carbonyl carbon of the aldehyde. This is typically followed by dehydration to yield the C=N double bond of the oxime.

The reaction is commonly carried out using hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base, such as sodium acetate (B1210297), sodium hydroxide, or pyridine (B92270). The base serves to liberate the free hydroxylamine from its salt. The reaction is often performed in a protic solvent like ethanol (B145695) or water, and may require gentle heating to proceed to completion. The synthesis of various quinoline oximes has been successfully achieved using these standard conditions. researchgate.net

A general scheme for this reaction is as follows: Quinazoline-CHO + NH₂OH·HCl + Base → Quinazoline-CH=NOH + H₂O + Salt

Oximes derived from aldehydes can exist as two geometric isomers, designated as E and Z. wikipedia.org This isomerism arises from the restricted rotation around the carbon-nitrogen double bond and the presence of a lone pair and a hydroxyl group on the nitrogen atom.

The Z isomer has the hydroxyl group and the higher-priority substituent on the carbon atom on the same side ("ze zame zide") of the C=N double bond. openstax.orglibretexts.org

The E isomer has the hydroxyl group and the higher-priority substituent on the carbon atom on opposite sides of the C=N double bond. openstax.orglibretexts.org

The assignment of priorities follows the Cahn-Ingold-Prelog (CIP) rules. khanacademy.orgmasterorganicchemistry.com For 5-Bromoquinazoline-8-carbaldehyde oxime, the substituents on the double bond are:

On Carbon: The 5-bromoquinazoline-8-yl group and a hydrogen atom. The quinazoline group has higher priority.

On Nitrogen: The hydroxyl group and a lone pair. The hydroxyl group has higher priority.

Therefore, the configuration is determined by the relative positions of the quinazoline ring and the hydroxyl group. The synthesis can often lead to a mixture of E and Z isomers, although one may be thermodynamically more stable and thus predominate. The ratio of isomers can sometimes be influenced by reaction conditions such as pH and temperature. Characterization and differentiation between the E and Z isomers are typically accomplished using spectroscopic techniques, particularly ¹H and ¹³C NMR, where the chemical shifts of the protons and carbons near the C=N bond are distinct for each isomer.

Advanced Synthetic Routes for Quinazoline-Oxime Systems

Beyond the classical step-wise synthesis, advanced methodologies offer alternative and sometimes more efficient routes to quinazoline systems, including those involving oximes. One innovative approach involves using an oxime as a precursor for the formation of the quinazoline ring itself. For example, a photochemical method has been reported for preparing quinazolines through the irradiation of [2-(methyleneamino)phenyl]methanone oximes. researchgate.net This process is proposed to proceed via a six-electron electrocyclic ring closure followed by the elimination of water to form the aromatic quinazoline ring. researchgate.net

Other modern strategies in quinazoline synthesis include transition-metal-free multicomponent reactions, which allow for the construction of the complex heterocyclic scaffold in a single step from simple starting materials. nih.gov For instance, reactions involving 2-aminobenzophenones, aldehydes, and an ammonia (B1221849) source can yield substituted quinazolines under microwave irradiation. nih.gov While not directly producing an oxime, these methods can efficiently generate the quinazoline carbaldehyde precursor, which can then be converted to the target oxime. The development of radical-based transformations of oxime derivatives also presents a potential avenue for novel synthetic applications. mdpi.com

Transition Metal-Catalyzed Syntheses of Quinazoline Derivativesresearchgate.netnih.gov

Transition metal catalysis offers powerful and efficient pathways for the construction of complex molecular architectures like quinazolines. researchgate.net These reactions often proceed with high atom economy and functional group tolerance, making them indispensable tools in modern organic synthesis. researchgate.netnih.gov Over the past few decades, a variety of methods utilizing metals such as iron, cobalt, and rhodium have been developed for quinazoline synthesis. researchgate.net

Iron-Catalyzed Methodologiesresearchgate.net

Iron, being an inexpensive and non-toxic metal, has emerged as a sustainable catalyst for organic transformations. researchgate.net One efficient method for quinazoline synthesis involves the iron-catalyzed oxidative amination of N-H ketimine precursors. researchgate.net These precursors are readily prepared through the reaction of ortho-alkylamino benzonitriles with Grignard reagents. researchgate.netresearchgate.net The subsequent cyclization is catalyzed by iron(II) chloride (FeCl₂) using tert-butyl hydroperoxide (t-BuOOH) as the oxidant, affording a wide range of functionalized quinazolines in good yields. researchgate.netresearchgate.net The process involves an iron-catalyzed C(sp³)-H oxidation, intramolecular C-N bond formation, and subsequent aromatization. researchgate.net

Another notable iron-catalyzed approach is the cascade synthesis from 2-aminobenzyl alcohols and benzylamines, which proceeds under aerobic conditions with an iron(II) bromide (FeBr₂) catalyst. frontiersin.org This one-pot protocol demonstrates broad functional group tolerance, producing various 2-aryl/heteroaryl quinazolines. frontiersin.org

Table 1: Iron-Catalyzed Synthesis of Quinazoline Derivatives

| Starting Material 1 | Starting Material 2 | Catalyst | Oxidant | Conditions | Product Yield | Reference |

| 2-alkylamino N-H ketimine | - | FeCl₂ (20 mol%) | t-BuOOH (1.3 equiv) | DMSO, 25 °C | up to 85% | researchgate.net |

| 2-aminobenzyl alcohol | Benzylamine | FeBr₂ | Aerobic (O₂) | Chlorobenzene, 110 °C, 24 h | 61-94% | researchgate.net |

| 2-aminobenzylamine | Amine | FeBr₂ | Aerobic (O₂) | Chlorobenzene, 100 °C | Good to excellent | researchgate.net |

| 2-halobenzoic acid | Amidine hydrochloride | Fe₂(acac)₃ or FeCl₃ | - | Water or DMF, Microwave | Moderate to high | acs.org |

Cobalt-Catalyzed Methodologiesrsc.org

Cobalt catalysts have proven effective in the synthesis of quinazoline derivatives through various pathways. A significant method involves the cobalt-catalyzed reaction of benzimidates and dioxazolones. rsc.org Using a Cp*Co(CO)I₂ catalyst, this C-H activation pathway produces polysubstituted quinazolines in good to excellent yields. researchgate.netrsc.org The reaction tolerates numerous functional groups and proceeds with high chemo- and regioselectivity. rsc.org

A ligand-free approach utilizes cobalt(II) acetate (Co(OAc)₂) to catalyze the dehydrogenative cyclization of 2-aminoaryl alcohols with nitriles. researchgate.netfrontiersin.org This method is cost-effective and operates under mild conditions. researchgate.netresearchgate.net Aryl nitriles bearing methyl and methoxy (B1213986) groups show smooth annulation, while heteroaromatic and aliphatic nitriles are less reactive. frontiersin.org Additionally, cobalt-catalyzed isocyanide insertion reactions have been developed for the synthesis of benzoimidazoquinazoline amines from benzo[d]-imidazol-anilines and isocyanides, using K₂S₂O₈ as an oxidant. frontiersin.org

Table 2: Cobalt-Catalyzed Synthesis of Quinazoline Derivatives

| Starting Material 1 | Starting Material 2 | Catalyst System | Conditions | Product Yield | Reference |

| Benzimidate | Dioxazolone | Cp*Co(MeCN)₃₂ | DCE, 100 °C, 13 h | 51-90% | rsc.org |

| 2-aminoaryl alcohol | Nitrile | Co(OAc)₂·4H₂O / t-BuOK | tert-AmOH, 95 °C, 24 h | up to 95% | researchgate.netresearchgate.net |

| Benzo[d]-imidazol-aniline | Isocyanide | Cobalt catalyst | K₂S₂O₈, NaOAc, DMF | 62-90% | frontiersin.org |

Rhodium-Catalyzed Methodologies for Aryl Oximesgoogle.com

Rhodium catalysis is particularly relevant for transformations involving C-H activation directed by oxime groups. While many rhodium-catalyzed annulations of aryl oximes lead to isoquinolines, the underlying principles are crucial for potential quinazoline syntheses. google.com For instance, a method for synthesizing isoquinolines from aryl ketone O-acyloxime derivatives and internal alkynes has been developed using a [Cp*RhCl₂]₂ catalyst. google.com This redox-neutral sequence involves ortho-rhodation followed by C-N bond formation, where the N-O bond of the oxime acts as an internal oxidant. google.com

Although this specific reaction yields isoquinolines, the strategy of using an oxime or a related nitrogen-containing group to direct C-H activation is a powerful tool. researchgate.netgoogle.com In some cases, the selectivity can be switched from a [4+2] annulation (leading to isoquinolines) to a [3+2] annulation to produce indenamines, demonstrating that the final product is highly dependent on the substrate and reaction conditions. researchgate.net

Microwave-Assisted Organic Synthesis of Quinazoline-Oxime Compoundsorganic-chemistry.org

Microwave irradiation (MWI) has become a powerful technique in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and improved energy efficiency compared to conventional heating. organic-chemistry.orggoogle.com A noteworthy application of this technology is a rapid, free-radical-based synthesis of functionalized quinazolines from 2-(aminoaryl)alkanone O-phenyl oximes. rsc.orgrsc.org

In this method, the O-phenyl oxime precursor is reacted with an aldehyde in toluene (B28343) under microwave heating. rsc.org The inclusion of a zinc chloride (ZnCl₂) co-catalyst is crucial for promoting the reaction to yield fully aromatic quinazolines in high yields (71-91%). frontiersin.orgorganic-chemistry.org This approach is versatile, accommodating aliphatic, aromatic, and heterocyclic aldehydes, as well as various substituents on the benzene ring of the oxime precursor. rsc.orgrsc.org The process is convenient, rapid (often complete in minutes), and proceeds under neutral conditions. google.comrsc.org

Table 3: Microwave-Assisted Synthesis of Quinazolines from O-Phenyl Oximes

| Oxime Precursor | Aldehyde | Catalyst/Promoter | Solvent | Conditions | Product Yield | Reference |

| 2-(aminoaryl)alkanone O-phenyl oxime | Various (alkyl, aryl, heterocyclic) | ZnCl₂ | Toluene | MWI, 160 °C, 30 min | 71-91% | frontiersin.orgorganic-chemistry.orgrsc.org |

Multicomponent Reaction (MCR) Strategies for Quinazoline Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates the majority of the atoms from the starting materials. This approach is valued for its high atom economy, operational simplicity, and ability to rapidly generate molecular diversity.

MCRs provide a powerful tool for constructing the quinazoline scaffold from simple, readily available precursors. For example, a four-component procedure has been developed for the synthesis of substituted quinazolines from anilines, aromatic aldehydes, and ammonium (B1175870) iodide under metal-free conditions. In this reaction, the C-H bond ortho to the amino group of the aniline (B41778) is directly functionalized. Another prominent MCR is the Ugi four-component reaction (Ugi-4CR), which has been utilized in a two-step protocol followed by a palladium-catalyzed annulation to produce diverse polycyclic quinazolinones. Such strategies are highly convergent and allow for the efficient construction of complex heterocyclic systems.

Intramolecular Cyclization Approaches Involving Oxime Precursorsrsc.org

Intramolecular cyclization represents a direct and efficient method for forming heterocyclic rings. For quinazoline synthesis, photochemical cyclization of oxime derivatives is a notable strategy. rsc.org A new photochemical method has been reported for preparing quinazolines through the irradiation of [2-(methyleneamino)phenyl]methanone oximes. rsc.org The reaction is proposed to proceed via a six-electron electrocyclic ring closure, followed by the loss of water to yield the aromatic quinazoline ring system.

This approach is significant as it directly transforms an oxime-containing precursor into the quinazoline core. rsc.org For example, 2-amino-acetophenone can be condensed with hydroxylamine and an aldehyde to form an oxime intermediate, which upon irradiation with a mercury lamp, cyclizes to give the target quinazoline in excellent yield. rsc.org Another related strategy involves the microwave-assisted intramolecular cyclization of guanidines to access 4-phenylquinazolines. organic-chemistry.org

Chemical Reactivity and Transformations of 5 Bromoquinazoline 8 Carbaldehyde Oxime

Reactivity Profiles of the Oxime Moiety

The oxime functional group (C=N-OH) is a valuable synthon in organic chemistry, known for its stability compared to imines and its capacity to undergo various transformations. nsf.gov Its reactivity is centered around the N-O bond and the C=N double bond.

N-O Bond Fragmentation and Generation of Reactive Intermediates

The nitrogen-oxygen bond in oximes is relatively weak and susceptible to cleavage under thermal, photochemical, or transition-metal-catalyzed conditions. nsf.gov This fragmentation is a reliable method for generating highly reactive iminyl radicals. nsf.gov

In the case of 5-bromoquinazoline-8-carbaldehyde (B8811994) oxime, homolytic cleavage of the N-O bond would produce a (5-bromoquinazolin-8-yl)methaniminyl radical. This intermediate is not isolated but can participate in subsequent reactions, such as intermolecular additions or intramolecular cyclizations, depending on the reaction conditions and the presence of other reagents. Transition metal-catalyzed fragmentation can occur via single-electron transfer (SET) or through the direct insertion of the metal into the N-O bond. nsf.gov

Cycloaddition Reactions and Their Synthetic Utility

Oximes and their derivatives are precursors for various cycloaddition reactions, which are powerful tools for constructing cyclic and heterocyclic systems. One common strategy involves the in-situ generation of nitrile oxides from aldoximes, which then undergo [3+2] cycloaddition reactions with dipolarophiles like alkenes or alkynes to yield isoxazolines or isoxazoles, respectively.

For 5-bromoquinazoline-8-carbaldehyde oxime, treatment with an oxidizing agent such as sodium hypochlorite (B82951) can generate the corresponding 5-bromoquinazoline-8-carbonitrile (B8814948) oxide. This highly reactive 1,3-dipole can then be trapped with various alkenes to synthesize a library of 3-(5-bromoquinazolin-8-yl)-substituted isoxazolines.

Additionally, direct cycloadditions of the oxime are possible. For example, the aza Paternò-Büchi reaction, a [2+2] cycloaddition between an imine (or oxime) and an alkene under photochemical conditions, can produce functionalized azetidine (B1206935) products. nsf.gov The application of such a reaction to this compound could provide access to novel polycyclic azetidine structures. nsf.govyoutube.com

Rearrangement Reactions (e.g., Beckmann Rearrangement)

The Beckmann rearrangement is a classic and widely used acid-catalyzed reaction that transforms an oxime into an amide. wikipedia.orgorganic-chemistry.org The mechanism is initiated by protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.com This is followed by a concerted migration of the group positioned anti-periplanar to the N-O bond, displacing the water molecule. organic-chemistry.org The resulting nitrilium ion is then attacked by water, which, after tautomerization, yields the final amide product. masterorganicchemistry.com

For an aldoxime like this compound, the migrating group is the hydrogen atom, which would typically lead to a nitrile under fragmentation conditions. However, the classical Beckmann rearrangement of aldoximes can also lead to primary amides. wikipedia.org More relevantly, if considering the rearrangement of a ketoxime where the quinazoline (B50416) is one of the substituents, the quinazoline ring would migrate. In the context of the aldoxime of 5-bromoquinazoline-8-carbaldehyde, the rearrangement would convert it into 5-bromoquinazoline-8-carboxamide . This transformation is a key step for converting an aldehyde into a primary amide functional group. A variety of acidic reagents can promote this rearrangement, including strong mineral acids like sulfuric acid, polyphosphoric acid, or Lewis acids. wikipedia.orgresearchgate.net

Table 1: Common Reagents for Beckmann Rearrangement

| Reagent Class | Examples | Typical Conditions |

| Protic Acids | Sulfuric Acid (H₂SO₄), Polyphosphoric Acid (PPA) | Heating in the presence of the acid. wikipedia.orgresearchgate.net |

| Acylating Agents | Acetic Anhydride (Ac₂O), Tosyl Chloride (TsCl) | Forms an oxime ester intermediate which rearranges upon heating. wikipedia.orgmasterorganicchemistry.com |

| Phosphorus Halides | Phosphorus Pentachloride (PCl₅) | Often used in older procedures, can be harsh. illinois.edu |

| Solid-Phase Catalysts | Cyanuric Chloride with Zinc Chloride (ZnCl₂) | Allows for catalytic, milder reaction conditions. wikipedia.org |

Deoximation Strategies for Carbonyl Regeneration

The regeneration of a carbonyl compound from its corresponding oxime, known as deoximation, is a crucial transformation, especially when the oxime is used as a protecting group for an aldehyde or ketone. researchgate.net Numerous methods exist for this purpose, broadly categorized as hydrolytic, oxidative, or reductive. scielo.br

For converting this compound back to its parent aldehyde, 5-bromoquinazoline-8-carbaldehyde , several efficient strategies can be employed. Oxidative methods are common and often utilize reagents that can cleave the C=N bond without affecting other functional groups. niscpr.res.in Newer, greener methods, such as electrooxidative deoximation where water acts as the oxygen source, have also been developed. organic-chemistry.org

Table 2: Selected Methods for Deoximation

| Method | Reagent(s) | Solvent(s) | Key Features |

| Oxidative Cleavage | N-Bromophthalimide (NBPI) | Acetone/Water | Fast reaction times, often enhanced by microwave irradiation; selective for oximes over alcohols and alkenes. scielo.br |

| Oxidative Cleavage | Pyridinium Chlorochromate (PCC) | Dichloromethane | Effective under mild conditions, though chromium-based reagents pose environmental concerns. niscpr.res.in |

| Oxidative Cleavage | Potassium Dichromate (K₂Cr₂O₇) / Lewis Acid | Solid Phase | High yields under solvent-free or solid-phase conditions. niscpr.res.in |

| Electrochemical Oxidation | Carbon Electrodes, Water | 1,2-Dichloroethane (DCE) / Water | A green and clean method that avoids harsh chemical oxidants; the oxygen in the carbonyl product comes from water. organic-chemistry.org |

Transformations Involving the Quinazoline Core

The bromoquinazoline ring system possesses its own distinct reactivity, primarily centered on the carbon-bromine bond at the C-5 position.

Nucleophilic Substitution Reactions at the Bromine Position (C-5)

The bromine atom at the C-5 position of the quinazoline ring is susceptible to displacement by nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.org In this type of reaction, the presence of the electron-withdrawing nitrogen atoms in the quinazoline ring activates the attached aryl halide towards nucleophilic attack. youtube.com The reaction typically proceeds via an addition-elimination pathway, where the nucleophile first attacks the carbon bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com Subsequent expulsion of the bromide leaving group re-aromatizes the ring and yields the substituted product.

This reaction is highly valuable for introducing a wide variety of functional groups at the C-5 position of the quinazoline core. A range of nucleophiles can be employed, leading to diverse derivatives.

Table 3: Potential Nucleophilic Substitution Reactions at C-5

| Nucleophile | Reagent Example(s) | Product Type |

| Amines | Ammonia (B1221849), Primary/Secondary Amines (e.g., Aniline (B41778), Benzylamine) | 5-Aminoquinazoline derivatives nih.govlibretexts.org |

| Alkoxides/Phenoxides | Sodium Methoxide (NaOMe), Potassium Phenoxide (PhOK) | 5-Alkoxy/Aryloxyquinazoline derivatives nih.gov |

| Thiols | Sodium Thiophenoxide (NaSPh) | 5-(Arylthio)quinazoline derivatives |

| Cyanide | Sodium Cyanide (NaCN) or Copper(I) Cyanide (CuCN) | 5-Cyanoquinazoline derivatives |

The efficiency of these SNAr reactions can be influenced by the nature of the nucleophile, the solvent, and often requires heating or catalysis (e.g., palladium or copper catalysis for certain transformations like cyanation). This pathway provides a modular approach to synthesizing a library of 5-substituted quinazoline-8-carbaldehyde (B2922675) oximes, which can then undergo the transformations described in section 3.1.

Functional Group Interconversions on the Quinazoline Ring

The presence of a bromine atom on the quinazoline ring of this compound opens up a plethora of possibilities for functional group interconversions, primarily through transition-metal-catalyzed cross-coupling reactions. The C-Br bond at the 5-position is susceptible to oxidative addition to a low-valent palladium(0) complex, initiating a catalytic cycle that can lead to the formation of new carbon-carbon and carbon-heteroatom bonds. uwindsor.cayoutube.com

Aryl chlorides, which are generally less reactive than bromides, have been successfully employed in Suzuki couplings with traditional triarylphosphine-based palladium catalysts, particularly when the aryl halide is activated. uwindsor.ca Given that the C-Br bond is weaker than the C-Cl bond, 5-bromoquinazolines are expected to be highly amenable to such transformations.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Coupling Reaction | Reagent | Product Type | Catalyst System (Typical) |

| Suzuki-Miyaura | Arylboronic acid or ester | Aryl-substituted quinazoline | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or Pd(OAc)₂ with a phosphine (B1218219) ligand |

| Stille | Organostannane | Aryl- or vinyl-substituted quinazoline | Pd(PPh₃)₄ |

| Heck | Alkene | Alkenyl-substituted quinazoline | Pd(OAc)₂, phosphine ligand, base |

| Sonogashira | Terminal alkyne | Alkynyl-substituted quinazoline | Pd catalyst, Cu(I) cocatalyst, base |

| Buchwald-Hartwig | Amine | Amino-substituted quinazoline | Pd catalyst, phosphine ligand, base |

The choice of catalyst, ligands, and reaction conditions can be fine-tuned to achieve high yields and selectivity. The electronic nature of the quinazoline ring, influenced by the oxime group, will play a role in the efficiency of these coupling reactions.

Oxidative Annulation and Dehydrogenation Processes for Quinazoline Derivatives

Oxidative annulation and dehydrogenation reactions are powerful tools for the synthesis of complex, fused heterocyclic systems from simpler quinazoline precursors. These transformations can lead to the construction of novel polycyclic scaffolds with potential biological significance.

One common strategy involves the oxidative cyclization of appropriately substituted quinazolines. For instance, quinazoline derivatives with pendant functional groups can undergo intramolecular C-H activation and subsequent ring closure. While direct experimental data on this compound is not available, analogous transformations on related systems suggest potential pathways. For example, the oxime nitrogen could potentially participate in cyclization reactions under oxidative conditions, possibly involving a nitrene intermediate.

Furthermore, dehydrogenation of partially saturated quinazoline derivatives is a key step in many synthetic routes to fully aromatic quinazolines. Should the quinazoline ring of this compound undergo reduction, subsequent dehydrogenation using common oxidants like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) could regenerate the aromatic system. nih.gov

Visible-light-mediated photoredox catalysis has also emerged as a mild and efficient method for oxidative C-C and C-N bond formations in the synthesis of quinazolines, offering an alternative to traditional metal-catalyzed methods. nih.gov

Investigations into Chemo- and Regioselectivity in Reactions of Bromoquinazoline Oximes

The presence of multiple reactive sites in this compound—namely the bromo substituent, the oxime functionality, and the quinazoline ring itself—raises important questions of chemo- and regioselectivity in its reactions.

Chemoselectivity refers to the preferential reaction of one functional group over another. For example, in a palladium-catalyzed cross-coupling reaction, the C-Br bond is expected to be significantly more reactive than any C-H bonds on the aromatic ring under standard conditions. The oxime group, being relatively stable, would likely remain intact during such transformations. However, under different conditions, such as those involving strong reducing agents, the oxime could be preferentially reduced over the bromo group.

Table 2: Predicted Chemoselectivity in Reactions of this compound

| Reagent Type | Expected Reactive Site | Potential Product |

| Palladium catalyst + organometallic reagent | C-Br bond at position 5 | 5-Substituted quinazoline-8-carbaldehyde oxime |

| Strong reducing agent (e.g., LiAlH₄) | Oxime and potentially the quinazoline ring | 5-Bromo-8-(aminomethyl)quinazoline or further reduced products |

| Oxidizing agent (e.g., KMnO₄) | Aldehyde-derived carbon of the oxime | 5-Bromoquinazoline-8-carboxylic acid (via hydrolysis and oxidation) |

Regioselectivity concerns the position at which a reaction occurs. In the context of electrophilic substitution on the quinazoline ring, the benzene (B151609) portion is generally more reactive than the pyrimidine (B1678525) ring. The directing effects of the existing substituents would influence the position of further substitution. The bromine atom is an ortho-, para-director, while the electron-withdrawing nature of the quinazoline nitrogen atoms and the carbaldehyde oxime group would deactivate the ring towards electrophilic attack.

In nucleophilic aromatic substitution (SNAr) reactions, the positions ortho and para to the electron-withdrawing nitrogen atoms are the most activated. Therefore, if a suitable leaving group were present at another position, nucleophilic attack would likely occur preferentially at positions 2 or 4.

The interplay of these electronic and steric factors would ultimately determine the outcome of chemical transformations on this multifaceted molecule, making the study of its reactivity a rich area for further investigation.

Spectroscopic and Advanced Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 5-Bromoquinazoline-8-carbaldehyde (B8811994) oxime, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for a comprehensive structural assignment.

The ¹H-NMR spectrum of 5-Bromoquinazoline-8-carbaldehyde oxime is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, with aromatic protons typically appearing in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the ring current.

The protons on the quinazoline (B50416) ring system (H-2, H-4, H-6, and H-7) would present as a complex pattern of doublets and triplets, with their specific chemical shifts and coupling constants (J) being dependent on their position relative to the nitrogen atoms and the bromine substituent. The proton of the oxime group (-CH=NOH) would likely appear as a singlet, as would the hydroxyl proton (-OH), although the latter's chemical shift can be highly variable and dependent on solvent and concentration. The presence of E/Z isomers around the C=N double bond of the oxime could lead to two sets of signals for the protons near the oxime group, as observed in similar compounds. nih.gov

Table 1: Predicted ¹H-NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 8.5 - 8.8 | s | - |

| H-4 | 9.0 - 9.3 | s | - |

| H-6 | 7.8 - 8.1 | d | 8.0 - 9.0 |

| H-7 | 7.5 - 7.8 | d | 8.0 - 9.0 |

| -CH=NOH | 8.0 - 8.3 | s | - |

Note: This is a predicted data table based on analogous structures. Actual experimental values may vary.

The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shifts are indicative of their hybridization and chemical environment. Aromatic and sp²-hybridized carbons, such as those in the quinazoline ring and the oxime group, are expected to resonate in the downfield region of the spectrum (δ 110-160 ppm). The carbon atom attached to the electronegative bromine atom (C-5) would also be shifted downfield.

Table 2: Predicted ¹³C-NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 150 - 155 |

| C-4 | 158 - 162 |

| C-4a | 125 - 130 |

| C-5 | 115 - 120 |

| C-6 | 130 - 135 |

| C-7 | 128 - 132 |

| C-8 | 135 - 140 |

| C-8a | 145 - 150 |

Note: This is a predicted data table based on analogous structures. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial.

HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. columbia.edu

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can also offer structural insights through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula of this compound, which is C₉H₆BrN₃O. The calculated exact mass would be compared to the measured mass to confirm the molecular formula. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M(⁷⁹Br)+H]⁺ | 251.9822 |

Note: This is a predicted data table. Actual experimental values may show minor deviations.

In the mass spectrometer, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can help to confirm the structure. Common fragmentation pathways for related aromatic aldehydes and oximes involve the loss of small neutral molecules such as H₂O, CO, and HCN. libretexts.org

For this compound, expected fragmentation could include:

Loss of the hydroxyl group (-OH) from the oxime.

Cleavage of the C-C bond between the quinazoline ring and the carbaldehyde oxime group.

Loss of the entire carbaldehyde oxime side chain.

Fragmentation of the quinazoline ring itself, which can be complex.

The analysis of these fragmentation patterns, in conjunction with the accurate mass measurements from HRMS, provides strong evidence for the proposed structure of this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable tool for determining the absolute structure of a molecule in its crystalline state. nih.gov This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing a detailed three-dimensional map of the molecule and its packing within the crystal lattice.

Crystal Structure Analysis and Conformation of Quinazoline-Oxime Systems

While specific crystallographic data for this compound is not publicly available, analysis of related quinazoline and quinoline (B57606) structures provides a strong basis for predicting its molecular conformation. The quinazoline ring system itself is generally planar or nearly planar. For instance, in 4-methoxy-quinazoline, the quinazoline ring system has a root-mean-square deviation of 0.011 Å. nih.gov Similarly, in a substituted quinoline derivative, the dihedral angle between the phenyl and pyridine (B92270) rings was found to be a mere 3.47 (7)°. nih.gov

The following table presents typical crystallographic parameters that could be expected for this compound based on data from related structures.

| Parameter | Expected Value Range |

| Bond Lengths (Å) | |

| C-Br | 1.85 - 1.95 |

| C=N (quinazoline) | 1.30 - 1.38 |

| C-N (quinazoline) | 1.37 - 1.42 |

| C=N (oxime) | 1.27 - 1.30 |

| N-O (oxime) | 1.38 - 1.42 |

| **Bond Angles (°) ** | |

| C-C-Br | 118 - 122 |

| C-N-C (quinazoline) | 115 - 118 |

| C=N-O (oxime) | 110 - 115 |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding) in Crystalline State

The solid-state packing of quinazoline-oxime systems is heavily influenced by intermolecular interactions, particularly hydrogen bonding and π-π stacking. The oxime group (-C=N-OH) is a potent hydrogen bond donor (O-H) and acceptor (N atom). This allows for the formation of extensive hydrogen-bonding networks, which play a crucial role in stabilizing the crystal lattice.

In related crystalline structures, molecules are often linked by N—H⋯Cl hydrogen bonds into chains or stabilized by O—H⋯Cl, N—H⋯Cl, C—H⋯O, and C—H⋯Cl hydrogen-bonding interactions. researchgate.net In the absence of strong hydrogen bond donors, weaker C-H···O and C-H···N interactions become significant in directing the crystal packing. nih.govmdpi.com For instance, in the crystal structure of a quinoline derivative, corrugated layers of molecules are generated by C—H⋯O hydrogen bonds. nih.gov

A summary of potential intermolecular interactions is provided below:

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Hydrogen Bond | O-H (oxime) | N (quinazoline), O (oxime) | 2.5 - 3.0 |

| Hydrogen Bond | C-H | O (oxime), N (quinazoline) | 2.8 - 3.5 |

| π-π Stacking | Quinazoline Ring | Quinazoline Ring | 3.4 - 3.8 |

Complementary Spectroscopic Methods (e.g., UV-Vis, IR Spectroscopy)

UV-Vis and IR spectroscopy provide valuable electronic and structural information that complements the data obtained from X-ray crystallography.

UV-Vis Spectroscopy

The electronic absorption spectra of quinazoline derivatives are characterized by multiple absorption bands in the UV-Vis region, arising from π→π* and n→π* electronic transitions within the aromatic system and the oxime group. nih.gov The exact position and intensity of these bands are sensitive to the substitution pattern on the quinazoline ring and the solvent polarity. researchgate.net For this compound, one would expect characteristic absorption bands related to the quinazoline core and the conjugated oxime moiety. The experimental UV spectra of similar quinazoline derivatives show absorption bands around 280 nm, 325 nm, and 350 nm. beilstein-journals.org

IR Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=N, and C-Br bonds, as well as the aromatic C-H and C=C stretching vibrations of the quinazoline ring. The O-H stretching vibration of the oxime group typically appears as a broad band in the region of 3100-3500 cm⁻¹, while the C=N stretching vibrations for both the quinazoline ring and the oxime group are expected in the 1600-1680 cm⁻¹ region. nih.govchemmethod.com The C-Br stretching vibration would be observed at lower wavenumbers, typically in the 500-650 cm⁻¹ range.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (oxime) | Stretching | 3100 - 3500 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| C=N (quinazoline & oxime) | Stretching | 1600 - 1680 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-Br | Stretching | 500 - 650 |

Theoretical and Computational Studies of 5 Bromoquinazoline 8 Carbaldehyde Oxime

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. biointerfaceresearch.com It is employed to predict a wide range of molecular properties, including equilibrium geometry, vibrational frequencies, and electronic distribution, providing a foundational understanding of a molecule's behavior. For 5-Bromoquinazoline-8-carbaldehyde (B8811994) oxime, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would offer deep insights into its intrinsic characteristics. nih.govresearchgate.net

Geometrical Optimization and Conformational Landscape Analysis

Geometrical optimization is a fundamental DFT procedure to determine the most stable three-dimensional arrangement of atoms in a molecule—its lowest energy state. This process involves calculating molecular energies for various conformations to identify the global minimum on the potential energy surface.

For 5-Bromoquinazoline-8-carbaldehyde oxime, a key focus would be the orientation of the oxime group (-CH=NOH) relative to the quinazoline (B50416) ring. Rotation around the single bond connecting the carbaldehyde carbon to the quinazoline ring (C8-C) would be systematically analyzed to map the conformational landscape. The presence of the bulky bromine atom at the 5-position and the nitrogen atoms within the quinazoline ring can introduce steric and electronic effects that favor specific conformations. The calculations would yield precise bond lengths, bond angles, and dihedral angles for the most stable conformer.

Illustrative Data Table: Optimized Geometrical Parameters This table represents the type of data that would be generated from a DFT geometry optimization. The values are hypothetical.

| Parameter | Bond | Length (Å) | Parameter | Atoms | Angle (°) |

| Bond Length | C5-Br | 1.89 | Bond Angle | C4-N3-C2 | 116.5 |

| C8-C(aldehyde) | 1.48 | C8-C(aldehyde)-N(oxime) | 121.0 | ||

| N(oxime)-O | 1.41 | C(aldehyde)-N(oxime)-O | 111.2 | ||

| C=N(oxime) | 1.28 | Dihedral Angle | C7-C8-C(aldehyde)-N | 180.0 |

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. biointerfaceresearch.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Analysis of this compound would involve mapping the electron density distribution of these orbitals. The HOMO is expected to be localized over the electron-rich parts of the molecule, such as the quinazoline ring and the oxime group, while the LUMO would be distributed over electron-deficient areas, indicating likely sites for nucleophilic and electrophilic attack, respectively.

Illustrative Data Table: FMO Energies This table represents typical data obtained from an FMO analysis. The values are hypothetical.

| Parameter | Energy (eV) |

| HOMO Energy | -6.54 |

| LUMO Energy | -1.82 |

| HOMO-LUMO Gap (ΔE) | 4.72 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to denote different electrostatic potential values. MEP maps are invaluable for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). biointerfaceresearch.com

For this compound, the MEP map would likely show:

Negative Potential (Red/Yellow): These regions, indicating an excess of electrons, would be concentrated around the electronegative nitrogen atoms of the quinazoline ring and the oxygen atom of the oxime group. These are the most probable sites for electrophilic attack.

Positive Potential (Blue): These areas, indicating an electron deficiency, would be located around the hydrogen atoms, particularly the hydrogen of the oxime's hydroxyl group (-OH). This site would be susceptible to nucleophilic attack and is a likely hydrogen bond donor.

Neutral Potential (Green): The aromatic ring system would likely show a mix of potentials, reflecting its complex electronic nature.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis examines the interactions between orbitals within a molecule, providing a detailed picture of bonding and stability. It delocalizes the complex molecular orbitals into localized bonds and lone pairs, which aligns better with classical chemical concepts.

Molecular Docking and Molecular Dynamics Simulations

Prediction of Binding Interactions with Molecular Targets

Molecular docking is a computational technique used to predict how a small molecule (a ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein. nih.govnih.gov This method is fundamental in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action.

In a typical docking study, the this compound structure would be docked into the binding site of a relevant protein target. Quinazoline derivatives are known to target various enzymes, such as Epidermal Growth Factor Receptor (EGFR) kinases. nih.govresearchgate.net The docking algorithm samples numerous orientations and conformations of the ligand within the active site and scores them based on binding affinity (e.g., in kcal/mol).

The results would predict the most favorable binding pose and identify the specific intermolecular interactions responsible for the stability of the ligand-protein complex. These interactions commonly include:

Hydrogen Bonds: The oxime's -OH group and the quinazoline's nitrogen atoms are potential hydrogen bond donors and acceptors, respectively, and could form crucial interactions with amino acid residues like lysine or aspartic acid in the active site. researchgate.net

π-π Stacking: The planar quinazoline ring system can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The aromatic rings can also form hydrophobic interactions with nonpolar residues.

Halogen Bonds: The bromine atom at the 5-position could potentially form halogen bonds with electron-rich atoms in the protein's active site.

Illustrative Data Table: Molecular Docking Results This table shows representative data from a molecular docking study against a hypothetical protein target. The values are for illustrative purposes only.

| Ligand | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| This compound | EGFR Kinase | -7.8 | LYS721 | Hydrogen Bond |

| PHE699 | π-π Stacking | |||

| VAL702 | Hydrophobic |

Ligand-Protein Interaction Profiling and Dynamics

A comprehensive analysis in this area would typically involve molecular docking and molecular dynamics (MD) simulations to predict the binding affinity and interaction patterns of this compound with various protein targets. This would include:

Binding Affinity Prediction: Calculation of binding energies to identify potential protein targets.

Interaction Analysis: Identification of key amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other non-covalent bonds.

Conformational Stability: MD simulations to assess the stability of the ligand-protein complex over time.

Without specific studies on this compound, no data tables or detailed findings on its interaction with specific proteins can be presented.

In Silico Approaches for Isomerism and Tautomerism Studies

This section would have explored the different possible isomeric and tautomeric forms of this compound. Key areas of investigation would include:

Geometric Isomerism: Analysis of (E)- and (Z)-isomers of the oxime group and their relative stabilities.

Tautomerism: Investigation of potential tautomeric forms, such as nitroso-methylene tautomers, and their energetic landscapes.

Conformational Analysis: Exploration of the molecule's conformational space to identify low-energy conformers.

The absence of computational studies means that the relative energies and structural properties of these different forms remain uncharacterized.

Computational Prediction of Compound Reactivity and Reaction Mechanisms

A computational examination of the reactivity of this compound would provide insights into its chemical behavior. This would typically involve:

Frontier Molecular Orbital (FMO) Analysis: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies to predict sites of electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping: Visualization of electron density to identify regions susceptible to electrostatic interactions.

Reaction Pathway Modeling: Density Functional Theory (DFT) calculations to elucidate the mechanisms of potential reactions, including transition state analysis.

As no such computational analyses have been published for this specific compound, a quantitative prediction of its reactivity and mechanistic details is not possible.

Structure Activity Relationships Sar and Mechanistic Investigations of Quinazoline Oxime Frameworks

Correlating Structural Modifications with Biological Response in In Vitro Models

The biological activity of quinazoline-oxime compounds is intricately linked to their structural features. The type and position of substituents on the quinazoline (B50416) core, as well as the nature of the oxime group, play critical roles in determining the compound's functional activity.

Research into quinazoline derivatives has shown that the presence of a halogen on an associated benzene (B151609) ring is favorable for antitumor activity. nih.gov Specifically, substitutions at the C-6 position of the quinazoline nucleus with halogens have been shown to promote anti-cancer and anti-microbial activities. nih.gov For instance, studies on 2,4,6-trisubstituted quinazolines indicated that an iodo-group at the C-6 position was detrimental to activity, highlighting the specificity of the halogen and its position. nih.gov

In the context of 5-Bromoquinazoline-8-carbaldehyde (B8811994) oxime, the bromine at the C-5 position is an electron-withdrawing group. This property can be crucial for biological interactions. Studies on other quinazolinone derivatives have demonstrated that incorporating halogen atoms can increase binding affinity to proteins like human serum albumin (HSA), with the effect strengthening as the atomic number of the halogen increases. mdpi.com This suggests that the bromo-substituent could enhance the transport and availability of the compound. Furthermore, halogenation has been shown to lower the pKa of the oxime group, increasing the formation of the more nucleophilic oximate, which is crucial for certain biological activities like enzyme reactivation. researchgate.net In some series, 6-bromo-substituted quinazolinones have demonstrated potent cytotoxic effects against cancer cell lines like MCF-7, even surpassing the activity of established drugs like Erlotinib in certain assays. nih.gov

| Compound Series | Halogen Substituent & Position | Observed Effect on Activity | Reference |

|---|---|---|---|

| Quinazoline-thiosemicarbazides | Halogen on benzene ring | Favorable for antitumor activity | nih.gov |

| General Quinazolines | Halogen at C-6 | Promotes anti-cancer and anti-microbial activity | nih.gov |

| 2,4,6-Trisubstituted Quinazolines | Iodo at C-6 | Detrimental to activity | nih.gov |

| 6-Bromo-quinazolinones | Bromo at C-6 | Potent cytotoxicity against MCF-7 cells | nih.gov |

| 2,3-dihydroquinazolin-4(1H)-ones | Halogen on phenyl ring | Increased binding affinity to HSA | mdpi.com |

The oxime moiety (>C=N-OH) and its ether derivatives (>C=N-O-R) are significant pharmacophores that can confer or enhance biological activity in a variety of scaffolds, including quinazolines. mdpi.comnih.gov The oxime group's ability to act as a hydrogen bond donor and acceptor, as well as its specific geometry, allows it to form key interactions with biological targets. mdpi.com

The oxime functional group is a key feature in ligands for various receptors. A series of 4'-hydroxyphenyl-aryl-carbaldehyde oximes were found to have a high affinity for the estrogen receptor-beta (ERβ), with crystallographic studies revealing that the oxime moiety mimics the C-ring of genistein, a known phytoestrogen. nih.gov This highlights the ability of the oxime group to serve as a structural bioisostere for other chemical groups in drug design. The introduction of an oxime ether can also lead to potent kinase inhibitors; for example, certain indirubin (B1684374) C-3′-oxime ethers have shown strong inhibition of c-Src and Abl kinases. mdpi.com The combination of a quinazoline scaffold with an oxime ether creates a hybrid structure with significant therapeutic potential. researchgate.net

| Scaffold | Functional Group | Biological Activity | Reference |

|---|---|---|---|

| Quinazoline | Oxime Ether | Antiviral (anti-TMV) | nih.gov |

| 4'-hydroxyphenyl-aryl | Carbaldehyde Oxime | High affinity for Estrogen Receptor-beta (ERβ) | nih.gov |

| Indirubin | Oxime Ether | Inhibition of c-Src and Abl kinases | mdpi.com |

| Various | Oxime Ether | Antibacterial, Antifungal, Anticancer | nih.gov |

The biological activity of quinazoline derivatives is highly sensitive to the electronic and steric properties of their substituents. Quantitative Structure-Activity Relationship (QSAR) studies often employ parameters like Hammett constants (σ) to correlate these properties with functional outcomes. viu.cawalisongo.ac.id The Hammett equation quantifies the effect of substituents on a reaction's rate or equilibrium by separating electronic influences (substituent constant, σ) from the reaction's sensitivity to those influences (reaction constant, ρ). viu.cawalisongo.ac.id

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can dramatically alter a molecule's reactivity and its ability to bind to a target. For quinazolines, electron-donating groups at the C-6 and/or C-7 positions have been found to improve binding activity with the target pocket. mdpi.com In another study, EDGs on pyridazino-quinazolin-3-ones increased PARP inhibitory activity more than EWGs. nih.gov Conversely, substituents with positive Hammett σ values (EWGs), such as nitro and cyano groups, can stabilize negative charges that may form during a reaction or interaction with a receptor. wikipedia.org Halogens, like the bromine in 5-bromoquinazoline-8-carbaldehyde oxime, typically have a positive σ value, indicating an electron-withdrawing inductive effect. wikipedia.org

Steric properties, often measured by parameters like molar refractivity (MR), also play a crucial role. youtube.comnih.gov In a QSAR study of 5-substituted 8-hydroxyquinolines, the antiplaque activity was found to be inversely correlated with the steric contribution of the 5-substituent; smaller groups were more active. nih.gov However, the negative steric effect of a larger group could be overcome if the group was also lipophilic and electron-withdrawing. nih.gov This interplay between electronic, steric, and hydrophobic factors is key to optimizing the biological activity of these compounds.

Mechanistic Studies of Biological Actions at a Molecular and Cellular Level

Understanding the precise mechanisms by which quinazoline-oxime frameworks exert their biological effects is essential for their development as therapeutic agents. Research has uncovered several key molecular and cellular pathways targeted by these compounds.

A primary mechanism by which many quinazoline derivatives exhibit anticancer activity is through the disruption of fundamental cellular processes, leading to cell cycle arrest and programmed cell death (apoptosis). mdpi.commdpi.com Several quinazoline compounds have been shown to inhibit the replication and transcription of DNA, thereby preventing tumor growth. mdpi.com Certain quinazoline ligands can induce replication stress, leading to the activation of DNA damage checkpoints and a subsequent increase in the rate of apoptosis. nih.gov

Induction of apoptosis is a hallmark of many effective anticancer agents. Quinazolinone derivatives have been observed to trigger apoptosis through both endogenous (mitochondrial) and exogenous pathways. mdpi.com Mechanistically, this can involve the upregulation of pro-apoptotic proteins like Bax and cleaved PARP, alongside the downregulation of anti-apoptotic proteins such as Bcl-2. mdpi.comfrontiersin.org This shift in the balance of apoptotic regulators commits the cell to a death pathway.

Furthermore, many quinazoline compounds interfere with cell cycle progression, often causing arrest in the G2/M phase. mdpi.commdpi.com This arrest prevents the cell from entering mitosis and dividing. The mechanism can involve the modulation of key cell cycle regulatory proteins, such as Cyclin B1 and Cdk1. mdpi.com The sustained arrest at this checkpoint can ultimately trigger apoptosis. mdpi.com

At the molecular level, the biological effects of quinazoline derivatives are often mediated by their direct interaction with specific protein targets. A major class of targets for anticancer quinazolines are protein kinases. mdpi.comnih.gov The quinazoline scaffold has proven to be favorable for developing inhibitors of the epidermal growth factor receptor (EGFR) kinase, a key driver in many cancers. mdpi.comnih.gov These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain and preventing the signaling cascades that lead to cell proliferation and survival. nih.govmdpi.com Besides EGFR, quinazolines have been developed to inhibit other kinases like vascular endothelial growth factor receptor (VEGFR), which is crucial for angiogenesis (the formation of new blood vessels that supply tumors). mdpi.commdpi.com

Beyond kinases, quinazolines inhibit a diverse range of other enzymes critical for cancer cell function. nih.gov These include:

Topoisomerases: Enzymes that modify DNA topology and are essential for replication and transcription. biomedres.us

Poly(ADP-ribose) polymerase (PARP): An enzyme involved in DNA repair. nih.gov

Dihydrofolate reductase (DHFR): An enzyme essential for the synthesis of nucleic acids and amino acids. nih.gov

A particularly interesting mechanism has been described for certain quinazoline ligands that act through a dual-pathway approach: they selectively inhibit the STAT3 signaling pathway while also stabilizing G-quadruplex DNA structures. nih.gov G-quadruplexes are over-represented in the promoter regions of oncogenes, and their stabilization can inhibit transcription, leading to replication stress and apoptosis. nih.gov This multi-targeting capability underscores the versatility of the quinazoline framework in drug design.

Regulation of Protein Expression and Signaling Cascades

While specific mechanistic studies detailing the regulation of protein expression and signaling cascades by this compound are not extensively documented in public literature, the quinazoline scaffold is a well-established pharmacophore known for its interaction with key biological pathways. mdpi.comnih.gov Many quinazoline derivatives function as potent inhibitors of protein kinases, which are pivotal enzymes in cellular signaling. nih.govresearchgate.net

The primary mechanism by which quinazoline-based compounds often exert their effects is through the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. mdpi.comnih.gov By binding to the ATP-binding site of the EGFR kinase domain, these inhibitors block the downstream signaling cascades, including the Ras-Raf-MEK-ERK (MAPK) and the PI3K-Akt-mTOR pathways. These pathways are fundamental regulators of gene expression and protein synthesis that control cell proliferation, survival, angiogenesis, and metastasis.

The structure of a quinazoline derivative is critical to its inhibitory potential. For instance, substitutions at the C-4 position, often with an anilino group, are crucial for high-affinity binding to the EGFR kinase domain. nih.gov Furthermore, modifications at the C-6 and C-7 positions of the quinazoline ring with small, electron-donating groups can enhance the inhibitory activity. nih.gov

Inhibition of these signaling pathways leads to a cascade of downstream effects on protein expression. For example, blocking the PI3K-Akt pathway can lead to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. Similarly, inhibition of the MAPK pathway can prevent the activation of transcription factors like c-myc and AP-1, which are essential for the expression of genes that drive cell cycle progression.

The table below summarizes the observed effects of various quinazoline derivatives on specific protein targets and signaling pathways, illustrating the potential modulatory role of the quinazoline framework.

Table 1: Effects of Quinazoline Derivatives on Protein Expression and Signaling

| Compound Series/Derivative | Target Kinase(s) | Key Signaling Effect | Reference |

|---|---|---|---|

| 4-Anilino-quinazolines | EGFR, VEGFR2 | Inhibition of EGFR and VEGFR2 phosphorylation, blocking downstream PI3K/Akt and MAPK pathways. | nih.gov |

| Tricyclic Oxazine Fused Quinazolines | EGFR, HER2 | Dual irreversible inhibition of HER2 and EGFR, disrupting cell signaling. | nih.gov |

| 6,7-Dimorpholinoalkoxy Quinazolines | EGFR | Potent antiproliferative activity through inhibition of the A431 cell line. | nih.gov |

Comparative SAR Analysis with Structurally Related Heterocycles and Oximes

The biological activity of this compound can be understood through a comparative analysis of its core components: the quinazoline nucleus, the bromo-substituent, the carbaldehyde oxime group, and by contrasting it with other heterocyclic systems. nih.govfrontiersin.orgmdpi.com

Influence of Substituents:

5-Bromo Group: The bromine atom at the C-5 position is an electron-withdrawing group that also possesses significant steric bulk. This can influence the compound's electronic distribution and its ability to fit into a binding pocket. In a related series of 8-hydroxyquinolines, a 5-chloro derivative was found to be as active as the unsubstituted parent compound, suggesting that halogen substitution at this position is tolerated and can contribute positively to activity by balancing lipophilic and electronic properties. nih.gov

8-Carbaldehyde Oxime Group: The oxime functional group (-CH=NOH) is known to be a part of many biologically active molecules, contributing to their binding affinity and specificity through hydrogen bonding and dipole interactions. nih.govresearchgate.net In a series of aryl-carbaldehyde oxime derivatives, the oxime moiety was found to be crucial for high-affinity binding to the estrogen receptor-beta, mimicking a key structural component of the natural ligand. nih.gov This suggests the oxime group in this compound could be a key pharmacophoric feature.

Comparison with Related Heterocycles: The quinazoline framework is one of many heterocyclic systems explored for therapeutic potential. A comparative analysis reveals that the choice of the core heterocyclic ring is a fundamental determinant of biological activity. nih.gov For example, heterocycles such as benzofuran, thiazole (B1198619), and benzothiophene (B83047) have also been extensively investigated as scaffolds for anticancer agents. nih.gov The specific arrangement of heteroatoms and the fusion of the aromatic ring define the shape, electronic properties, and hydrogen bonding capacity of the molecule, leading to different SAR profiles.

The table below provides a comparative overview of the SAR of quinazolines and other structurally related heterocycles.

Table 2: Comparative SAR of Quinazoline and Related Heterocycles

| Heterocyclic Core | Key Structural Features & Substitutions | Common Biological Activity | Reference |

|---|---|---|---|

| Quinazoline | Substitutions at C2, C4, C6, C7 are critical. C4-amino and C6/C7 methoxy (B1213986) groups are common in kinase inhibitors. | Anticancer (EGFR inhibitors), Antiviral, Antibacterial. | mdpi.comnih.gov |

| Quinoline (B57606) | Substitutions at C5 and C8 are important. 8-hydroxy group is a key feature in some series. | Antiplaque, Anticancer. | nih.gov |

| Benzofuran | Core structure and various substitutions are explored for cytotoxicity. | Anticancer, Antibacterial, Antiprotozoal. | nih.gov |

| Thiophene | Thiophene oxime ethers show diverse activities. | Anticancer, Anti-inflammatory, Anticonvulsant. | nih.gov |

| Thiazole | The thiazole ring is a common moiety in antitumor compounds. | Antitumor. | nih.gov |

| Benzothiophene | The sulfur-containing heterocycle is a scaffold for various bioactive compounds. | Antitumor. | nih.gov |

Advanced Applications in Chemical Sciences

Role as Chemical Probes and Modulators in Mechanistic Biological Research

While direct studies on 5-Bromoquinazoline-8-carbaldehyde (B8811994) oxime as a chemical probe are not extensively documented in publicly available literature, the structural motifs present in the molecule suggest its potential utility in mechanistic biological research. Quinazoline (B50416) derivatives are known to interact with a variety of biological targets, and the specific functionalities of this compound could be leveraged for probe development. nih.govnih.gov For instance, quinazolinone-based fluorescent probes have been developed for the detection of biologically relevant molecules like carbon monoxide, where the quinazolinone core acts as the fluorophore. nih.gov The 5-bromo-8-carbaldehyde oxime moiety could be synthetically elaborated to incorporate reporter groups (e.g., fluorophores, biotin) or photo-cross-linking agents, enabling its use in identifying and characterizing protein targets.

The bromo-substituent at the 5-position offers a handle for further chemical modification, such as palladium-catalyzed cross-coupling reactions, to attach various functional groups without altering the core structure recognized by a potential biological target. This adaptability is a key feature in the design of chemical probes. Furthermore, quinazoline derivatives have been identified as inhibitors of various enzymes, including histone lysine-specific demethylase 1 (LSD1) and epidermal growth factor receptor (EGFR), making them valuable tools for studying cellular signaling pathways. nih.govnih.gov The specific substitution pattern of 5-Bromoquinazoline-8-carbaldehyde oxime could confer selectivity for particular isoforms of these enzymes or related proteins, allowing for more precise mechanistic studies.

Potential Applications in Materials Science (e.g., Dynamic or Energetic Materials)

The field of materials science continuously seeks novel molecular components for the development of advanced materials with tailored properties. Quinazoline derivatives have shown promise in this area, particularly in the development of optoelectronic and energetic materials. researchgate.net The incorporation of a quinazoline fragment into π-extended conjugated systems is a strategy for creating new materials for photo- and electroluminescence applications. researchgate.net The this compound structure, with its aromatic system and potential for further conjugation through the carbaldehyde oxime group, could be a building block for such materials. The bromo-substituent can be used to introduce other functional groups that modulate the electronic and photophysical properties of the resulting materials. mdpi.com

There is also growing interest in the development of high energy density materials (HEDMs) that are both powerful and safe. organic-chemistry.org Fused heterocyclic structures are often explored for this purpose. While specific studies on this compound as an energetic material are not available, the presence of nitrogen atoms in the quinazoline ring and the oxime group contributes to a high nitrogen content and heat of formation, which are desirable characteristics for energetic materials. The bromo-substituent could potentially be replaced by nitro or azido (B1232118) groups to further enhance the energetic properties.

The concept of dynamic combinatorial chemistry, where libraries of interconverting molecules are generated, offers a pathway to new materials. rsc.org The reversible nature of oxime formation and its potential for participating in other reversible reactions could allow this compound to be a component in dynamic combinatorial libraries for the discovery of new functional materials.

Utility in Biocatalytic Transformations (e.g., Oxime Reductions)